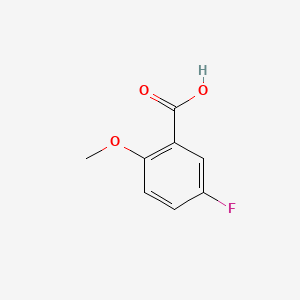

5-Fluoro-2-methoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-fluoro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXFJBPJUGMYOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372016 | |

| Record name | 5-Fluoro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-04-7 | |

| Record name | 5-Fluoro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 5-Fluoro-2-methoxybenzoic Acid

Introduction

In the landscape of modern drug discovery and materials science, halogenated organic compounds serve as critical building blocks. Among these, 5-Fluoro-2-methoxybenzoic acid (CAS No. 394-04-7) is a notable intermediate, frequently utilized in the synthesis of complex pharmaceutical agents and specialty chemicals.[1] Its molecular structure, featuring a fluorine atom and a methoxy group on the benzoic acid core, imparts unique electronic properties that are highly valuable in modulating the biological activity and physical characteristics of larger molecules.[2]

Understanding the fundamental physical properties of this compound is not merely an academic exercise; it is a prerequisite for its effective application in research and development.[3] Physicochemical parameters such as melting point, solubility, and acidity (pKa) directly influence reaction kinetics, formulation strategies, bioavailability, and ultimately, the efficacy and safety of a final product.[4][5] Deviations in these properties can lead to significant challenges in development, including issues with selectivity and toxicological attrition.[6] This guide provides a comprehensive overview of the core physical properties of this compound, details field-proven experimental protocols for their determination, and contextualizes their importance for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

A precise understanding of the physicochemical profile of a compound is foundational to its application. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 394-04-7 | [7][8][9] |

| Molecular Formula | C₈H₇FO₃ | [8][9] |

| Molecular Weight | 170.14 g/mol | [1][8] |

| Appearance | White to off-white solid, crystalline powder | [10][11][12] |

| Melting Point | 86 - 91 °C | [7][8][10] |

| Boiling Point (Predicted) | 294.0 ± 20.0 °C | [12][13] |

| Water Solubility | Insoluble | [11][13][14] |

| pKa (Predicted) | 3.75 ± 0.10 | [12][13] |

| Density (Predicted) | 1.307 ± 0.06 g/cm³ | [12] |

Experimental Determination of Key Physical Properties

To ensure accuracy and reproducibility, standardized experimental protocols are essential. The following sections detail robust methodologies for determining the melting point, aqueous solubility, and pKa of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.

Protocol: Capillary Melting Point Determination (Using a Mel-Temp Apparatus)

This protocol describes a standard method for accurately determining the melting range of a solid organic compound.[15][16]

Methodology Rationale: The sample is heated slowly in a calibrated apparatus to allow for thermal equilibrium between the sample, the heating block, and the thermometer. A slow heating rate (1-2°C per minute) is crucial for an accurate determination, ensuring that the observed temperature precisely reflects the temperature at which the phase transition occurs.

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount of dry this compound powder on a clean, dry surface. If necessary, gently crush any large crystals using a mortar and pestle to obtain a fine powder.[17]

-

Capillary Tube Loading: Invert a capillary melting point tube and press the open end into the powder. A small amount of sample (1-3 mm high) should enter the tube.[15][18]

-

Sample Packing: To pack the sample tightly at the bottom of the sealed tube, drop the capillary tube, sealed-end down, through a long, vertical glass tube onto a hard surface.[16][17] This ensures uniform heat transfer.

-

Preliminary (Rapid) Determination: Place the loaded capillary tube into the heating block of the Mel-Temp apparatus. Set the heating rate to a high value (e.g., 10-20°C/min) to quickly determine an approximate melting range.[17]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new, freshly packed capillary tube.

-

Heating and Observation: Set the heating rate to a slow ramp (1-2°C per minute) starting about 10-15°C below the expected melting point.[17] Observe the sample continuously through the magnifying lens.[15]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid (T₂). The melting range is T₁ - T₂.

-

Validation: Repeat the accurate determination at least twice with fresh samples to ensure the results are consistent.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability.[19] Low solubility can present significant challenges for formulation and in vivo testing.[19] The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[20]

Protocol: Shake-Flask Method

This protocol establishes equilibrium between the solid compound and a buffered aqueous solution to measure its intrinsic solubility.

Methodology Rationale: By adding an excess of the solid to a solution and agitating it for an extended period (e.g., 24-48 hours), a saturated solution is formed, representing the thermodynamic equilibrium solubility.[19][21] Measuring the concentration of the dissolved compound in the supernatant after separating the undissolved solid provides a highly reliable solubility value.[22]

Step-by-Step Protocol:

-

System Preparation: Add an excess amount of this compound to a series of glass vials. The excess should be sufficient to ensure undissolved solid remains at equilibrium.[20]

-

Solvent Addition: To each vial, add a precise volume of a relevant aqueous buffer (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[21]

-

Equilibration: Seal the vials and place them in a mechanical shaker or agitator set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.[21][22]

-

Phase Separation: After equilibration, remove the vials and allow them to stand, or centrifuge them at the test temperature to sediment the undissolved solid.[19]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant from each vial. It is critical to avoid aspirating any solid particles. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) may be used as an alternative to centrifugation.[19]

-

Concentration Analysis: Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calibration: Prepare a standard curve using known concentrations of this compound in the same buffer to accurately determine the concentration of the test samples.[19]

-

Verification: The pH of the final saturated solution should be measured to ensure it has not significantly changed from the initial buffer pH.[20]

References

- 1. 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer | Enanti [enantilabs.com]

- 2. CAS 385-00-2: 2,6-Difluorobenzoic acid | CymitQuimica [cymitquimica.com]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. fiveable.me [fiveable.me]

- 6. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 7. This compound 97 394-04-7 [sigmaaldrich.com]

- 8. This compound | 394-04-7 | INDOFINE Chemical Company [indofinechemical.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound | 394-04-7 [chemicalbook.com]

- 12. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. chembk.com [chembk.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. Determination of Melting Point [wiredchemist.com]

- 16. scribd.com [scribd.com]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. enamine.net [enamine.net]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. who.int [who.int]

- 22. bioassaysys.com [bioassaysys.com]

An In-Depth Technical Guide to 5-Fluoro-2-methoxybenzoic Acid: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxybenzoic acid, a fluorinated aromatic carboxylic acid, has emerged as a pivotal building block in the synthesis of complex organic molecules, most notably in the development of novel therapeutics. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the benzoic acid scaffold, imparts specific physicochemical properties that are highly advantageous in medicinal chemistry. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a particular focus on its role in the development of targeted therapies.

Physicochemical Properties and Structural Elucidation

This compound is an off-white solid at room temperature.[1] A thorough understanding of its chemical and physical properties is essential for its effective use in synthesis and drug design.

Chemical Structure and Core Data

The molecular structure of this compound is characterized by a benzene ring substituted with a carboxylic acid group at position 1, a methoxy group at position 2, and a fluorine atom at position 5.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 394-04-7 | [2] |

| Molecular Formula | C₈H₇FO₃ | [2] |

| Molecular Weight | 170.14 g/mol | [2] |

| Melting Point | 87-91 °C | [2] |

| Boiling Point | 294.0 ± 20.0 °C (Predicted) | [3] |

| Density | 1.307 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 3.75 ± 0.10 (Predicted) | [3] |

| Water Solubility | Insoluble | [3] |

Spectroscopic Profile

1.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts and coupling patterns are influenced by the electronic effects of the substituents. The fluorine atom will cause characteristic splitting of adjacent proton signals.

1.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy group and the electron-withdrawing fluorine and carboxylic acid groups. General chemical shift ranges for carbons in similar environments are well-established.[4]

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

-

A broad O-H stretch for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch for the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

-

C-O stretching vibrations for the methoxy group and the carboxylic acid.

-

A C-F stretching vibration, typically observed in the fingerprint region.[5][6]

1.2.4. Mass Spectrometry

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (170.14 g/mol ). The fragmentation pattern will be influenced by the stability of the resulting fragments, with common losses including the hydroxyl group (-OH), the methoxy group (-OCH₃), and the carboxyl group (-COOH).[7]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Hydrolysis of Methyl 5-fluoro-2-methoxybenzoate

A common and straightforward method for the preparation of this compound is the hydrolysis of its corresponding methyl ester, methyl 5-fluoro-2-methoxybenzoate.

Experimental Protocol: Hydrolysis of Methyl 2-fluoro-5-hydroxybenzoate (as an illustrative example)

This protocol for a similar compound demonstrates the general principles of ester hydrolysis.

-

Dissolve methyl 2-fluoro-5-hydroxybenzoate (1.0 eq.) in a solvent mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).[8]

-

Add lithium hydroxide monohydrate (LiOH·H₂O) (e.g., 3.0 eq.) to the solution at room temperature.[8]

-

Stir the reaction mixture at room temperature for a specified time (e.g., 16 hours), monitoring the reaction progress by a suitable method such as thin-layer chromatography (TLC).[8]

-

Upon completion, remove the organic solvent (THF) under reduced pressure.[8]

-

Dilute the aqueous residue with cold water and acidify to a pH of approximately 3 using an aqueous acid solution (e.g., 1.5 N HCl).[8]

-

Extract the aqueous phase with an organic solvent such as ethyl acetate.[8]

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[8]

-

The product can be further purified by recrystallization if necessary.

Alternative Synthetic Routes

Another potential synthetic strategy involves the nucleophilic aromatic substitution of a suitable precursor. This method typically involves the displacement of a leaving group, such as a halogen, at the para-position relative to the carboxylic acid group by a fluoride ion.[9]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[9]

Pirtobrutinib: A Case Study in Targeted Cancer Therapy

The most prominent application of this compound is as a key starting material for the synthesis of Pirtobrutinib, a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is often dysregulated in B-cell malignancies.[10][11]

3.1.1. The Role of the 5-Fluoro-2-methoxybenzoyl Moiety in Pirtobrutinib

The 5-fluoro-2-methoxybenzoyl group is a critical component of the Pirtobrutinib structure. While a detailed structure-activity relationship (SAR) study specific to this moiety in Pirtobrutinib is not extensively published, the strategic placement of the fluorine and methoxy groups likely contributes to the drug's overall profile in several ways:

-

Binding Affinity and Selectivity: The electronic properties of the fluorine and methoxy groups can influence the conformation of the molecule and its interactions with the amino acid residues in the BTK active site. Fluorine, in particular, can participate in favorable interactions with protein side chains, potentially enhancing binding potency.[12]

-

Metabolic Stability: The presence of a fluorine atom can block sites of metabolism, leading to improved pharmacokinetic properties such as a longer half-life.

-

Physicochemical Properties: The substituents on the benzoic acid ring affect the molecule's solubility, lipophilicity, and other properties that are crucial for drug absorption, distribution, metabolism, and excretion (ADME).

Other Potential Applications

The unique structural features of this compound make it an attractive scaffold for the development of other enzyme inhibitors and biologically active compounds. For instance, derivatives of fluorinated benzoic acids have been investigated as:

-

Antiviral agents: Benzamide derivatives have been synthesized as inhibitors of HIV-1 integrase.[13]

-

Antiproliferative agents: Certain derivatives have been shown to inhibit tubulin polymerization, a key process in cell division, leading to apoptosis in cancer cells.[9]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.[14]

Precautionary Measures:

-

Wear protective gloves, protective clothing, and eye/face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash hands and any exposed skin thoroughly after handling.[14]

In case of exposure, it is crucial to follow standard first-aid procedures and seek medical attention if symptoms persist.[14] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the pharmaceutical industry. Its role as a key building block for the BTK inhibitor Pirtobrutinib highlights its importance in the development of targeted cancer therapies. A thorough understanding of its chemical properties, synthesis, and biological relevance is essential for researchers and scientists working at the forefront of drug discovery and development. As the demand for novel therapeutics continues to grow, the utility of well-designed building blocks like this compound will undoubtedly expand.

References

- 1. 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer | Enanti [enantilabs.com]

- 2. This compound | 394-04-7 | INDOFINE Chemical Company [indofinechemical.com]

- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. Buy this compound | 394-04-7 [smolecule.com]

- 10. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitors targeting Bruton’s tyrosine kinase in cancers: drug development advances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ossila.com [ossila.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Fluoro-2-methoxybenzoic acid (CAS No. 394-04-7), a key intermediate in pharmaceutical synthesis.[1][2] As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive interpretation based on fundamental principles and comparative analysis with related structures. This guide will cover the essential spectroscopic techniques for structural elucidation and quality control: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will detail the expected spectral features, provide a thorough interpretation, and outline a generalized experimental protocol.

Introduction

This compound is a substituted aromatic carboxylic acid with a molecular formula of C₈H₇FO₃ and a molecular weight of 170.14 g/mol .[3][4] Its structural integrity and purity are paramount in drug development and manufacturing, making robust analytical characterization essential. Spectroscopic methods provide a powerful toolkit for confirming the molecular structure, identifying functional groups, and detecting impurities. This guide will walk through the theoretical and practical aspects of analyzing this compound using NMR, IR, and MS.

Chemical Structure:

References

An In-depth Technical Guide to the Solubility of 5-Fluoro-2-methoxybenzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Fluoro-2-methoxybenzoic acid in organic solvents. In the absence of extensive empirical data for this specific compound, this guide synthesizes theoretical principles, solubility data from structurally analogous molecules, and predictive models to offer a robust framework for researchers, scientists, and professionals in drug development. The document elucidates the physicochemical properties of this compound, explores the influence of its functional groups on solubility, presents a qualitative solubility profile across various solvent classes, and provides detailed protocols for experimental solubility determination. This guide is intended to be a practical resource for solvent selection, formulation development, and purification processes involving this compound.

Introduction: The Significance of Solubility in Pharmaceutical Development

Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For active pharmaceutical ingredients (APIs), solubility in various media dictates bioavailability, ease of formulation, and the efficiency of purification processes. This compound, a substituted benzoic acid derivative, serves as a key building block in the synthesis of numerous pharmaceutical compounds.[1][2] A thorough understanding of its solubility in organic solvents is therefore paramount for optimizing reaction conditions, designing effective crystallization procedures, and developing stable formulations.

This guide addresses the current information gap regarding the quantitative solubility of this compound. By leveraging established solubility principles and data from related compounds, we can construct a highly predictive and practical solubility profile.

Physicochemical Properties of this compound

A molecule's inherent properties are the primary determinants of its solubility. The structure of this compound, presented below, incorporates a carboxylic acid group, a methoxy group, and a fluorine atom on a benzene ring.

Caption: Molecular Structure of this compound.

The key physicochemical properties are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C₈H₇FO₃ | |

| Molecular Weight | 170.14 g/mol | [3] |

| Melting Point | 86 - 91 °C | |

| pKa (Predicted) | 3.75 ± 0.10 | [4] |

| Water Solubility | Insoluble | [4][5] |

The "insoluble in water" classification highlights the compound's predominantly nonpolar character, despite the presence of polar functional groups.[4][5] This underscores the importance of organic solvents for its processing.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key intermolecular interactions to consider are:

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The methoxy group's oxygen atom can also act as a hydrogen bond acceptor.

-

Dipole-Dipole Interactions: The electronegative fluorine, oxygen, and carbonyl groups create permanent dipoles within the molecule, leading to dipole-dipole interactions.

-

Van der Waals Forces: The benzene ring contributes to London dispersion forces.

The interplay of these forces, along with the influence of the specific functional groups, dictates the solubility in different types of organic solvents.

The Influence of Functional Groups

-

Carboxylic Acid Group (-COOH): This group is the primary driver of polarity and hydrogen bonding. It allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate).

-

Methoxy Group (-OCH₃): The methoxy group is moderately polar and can accept hydrogen bonds. Its presence generally enhances solubility in polar solvents compared to an unsubstituted benzene ring. However, being an electron-donating group, it can slightly decrease the acidity of the carboxylic acid compared to benzoic acid itself, which can subtly influence interactions.[6][7]

-

Fluorine Atom (-F): Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect. This effect increases the acidity of the carboxylic acid group by stabilizing the carboxylate anion.[8][9] This enhanced acidity can improve interactions with basic solvents. The fluorine atom's small size means it has a minimal steric hindrance. While the C-F bond is polar, the overall contribution of a single fluorine atom to a molecule's polarity can be complex and depends on its position.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[10] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from London dispersion forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. While experimentally determined HSP values for this compound are not available, they can be estimated. The table below provides HSP values for common organic solvents.

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| Polar Protic Solvents | |||

| Methanol | 14.7 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Polar Aprotic Solvents | |||

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Nonpolar Solvents | |||

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

Data sourced from various Hansen Solubility Parameter resources.

Based on its structure, this compound is expected to have moderate δD, δP, and δH values. Therefore, it is predicted to have higher solubility in solvents with a balanced HSP profile, such as alcohols and some polar aprotic solvents.

Predicted Solubility Profile of this compound

Based on the theoretical principles and data from analogous compounds, a qualitative and semi-quantitative solubility profile for this compound can be predicted.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The carboxylic acid and methoxy groups can form strong hydrogen bonds with the solvent. Benzoic acid and its derivatives generally show high solubility in alcohols.[11][12] |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, DMSO, DMF | Moderate to High | These solvents can accept hydrogen bonds from the carboxylic acid group and engage in dipole-dipole interactions. For example, 2-amino-5-fluorobenzoic acid has good solubility in DMSO and DMF.[13] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers can act as hydrogen bond acceptors, but their overall polarity is lower than ketones or alcohols. |

| Halogenated | Dichloromethane, Chloroform | Low to Moderate | These solvents are weakly polar and can have some dipole-dipole interactions, but lack strong hydrogen bonding capabilities. |

| Aromatic | Toluene, Benzene | Low | While the benzene ring of the solute can interact with aromatic solvents via π-π stacking, the polar functional groups limit solubility. Benzoic acid has lower solubility in toluene compared to more polar solvents.[11] |

| Aliphatic | Hexane, Heptane | Very Low / Insoluble | These nonpolar solvents lack the ability to form strong interactions with the polar functional groups of the solute. |

Experimental Determination of Solubility

To obtain definitive quantitative data, experimental determination of solubility is essential. The equilibrium shake-flask method is a widely accepted and reliable technique.[14]

Shake-Flask Method Protocol

This protocol outlines the steps to determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Materials and Equipment:

-

High-purity this compound (>99%)

-

Analytical grade organic solvents

-

Temperature-controlled shaker bath or incubator

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer

Step-by-Step Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker bath set to the desired constant temperature.

-

Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium by analyzing samples at different time points until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vial to stand in the temperature bath for a short period to let the undissolved solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Dilute the filtered sample to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometric method. A calibration curve prepared with standards of known concentrations of this compound in the same solvent must be used for quantification.

-

-

Calculation:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in the specific solvent at the tested temperature.

-

Analytical Method Considerations

-

HPLC-UV: This is the preferred method due to its specificity and sensitivity. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and acidified water. Detection would be performed at a UV wavelength where this compound has a strong absorbance, likely around 254 nm.

-

UV-Vis Spectrophotometry: This method is simpler but less specific. It is suitable if the solvent does not interfere with the absorbance of the solute at the analytical wavelength. A calibration curve is required.

Conclusion and Recommendations

While direct quantitative solubility data for this compound is not widely published, a strong predictive understanding of its behavior in organic solvents can be achieved through the application of fundamental solubility principles and comparison with structurally similar molecules.

Key Predictions:

-

High Solubility: Expected in polar protic solvents like methanol and ethanol.

-

Moderate to High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, DMSO, and DMF.

-

Low to Very Low Solubility: Expected in nonpolar solvents like toluene and hexane.

For critical applications in pharmaceutical development, it is strongly recommended that the predicted solubility profile be confirmed through experimental determination using the shake-flask method detailed in this guide. This will provide the precise quantitative data necessary for robust process development, formulation design, and regulatory submissions.

References

- 1. Cas 394-04-7,this compound | lookchem [lookchem.com]

- 2. ossila.com [ossila.com]

- 3. 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer | Enanti [enantilabs.com]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. fishersci.com [fishersci.com]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CAS 445-29-4: 2-Fluorobenzoic acid | CymitQuimica [cymitquimica.com]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. Page loading... [guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. benchchem.com [benchchem.com]

In-Depth Technical Guide: Synthesis of 5-Fluoro-2-methoxybenzoic Acid via Hydrolysis of Methyl 5-fluoro-2-methoxybenzoate

Introduction

5-Fluoro-2-methoxybenzoic acid is a valuable fluorinated building block in medicinal chemistry and drug discovery. Its structural motifs are found in a variety of biologically active molecules, including inhibitors of HIV-1 integrase and key starting materials for Bruton's tyrosine kinase (BTK) inhibitors like Pirtobrutinib, which is used to treat mantle cell lymphoma and chronic lymphocytic leukemia.[1][2] The targeted introduction of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive technical overview of a common and efficient method for the synthesis of this compound: the hydrolysis of its methyl ester precursor, methyl 5-fluoro-2-methoxybenzoate.

This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, characterization methods, and safety considerations.

Chemical Principles and Reaction Mechanism

The conversion of methyl 5-fluoro-2-methoxybenzoate to this compound is achieved through ester hydrolysis. This reaction can be catalyzed by either acid or base.[3][4] For preparative purposes, base-catalyzed hydrolysis, also known as saponification, is often preferred because it is an irreversible process, typically leading to higher yields.[3][5]

Base-Catalyzed Hydrolysis (Saponification)

The mechanism of base-catalyzed ester hydrolysis is a well-studied nucleophilic acyl substitution reaction. It proceeds through the following key steps:

-

Nucleophilic Attack: A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral alkoxide intermediate.[3]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This leads to the expulsion of the methoxide ion (⁻OCH₃), which is the leaving group.

-

Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the equilibrium towards the formation of the carboxylate salt and methanol.[5]

-

Protonation: In a final workup step, the reaction mixture is acidified. This protonates the carboxylate salt, yielding the desired this compound, which typically precipitates out of the aqueous solution.

Caption: Mechanism of base-catalyzed ester hydrolysis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| Methyl 5-fluoro-2-methoxybenzoate | ≥97% | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | Reagent Grade | Fisher Scientific |

| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR |

| Methanol (MeOH) | ACS Grade | EMD Millipore |

| Water | Deionized | In-house |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Acros Organics |

Equipment

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Beakers and graduated cylinders

-

Separatory funnel

-

Büchner funnel and filter paper

-

pH paper or pH meter

-

Rotary evaporator

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis.

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-fluoro-2-methoxybenzoate (1.0 eq.) in a mixture of methanol and water (e.g., a 3:1 v/v ratio).

-

In a separate beaker, prepare a solution of sodium hydroxide (2.0-3.0 eq.) in water.

-

Slowly add the sodium hydroxide solution to the stirred solution of the ester at room temperature.

-

-

Saponification:

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65-75 °C).

-

Maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

-

-

Workup and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator to remove most of the methanol.

-

Transfer the remaining aqueous solution to a beaker and cool it in an ice bath.

-

Slowly and with stirring, add concentrated hydrochloric acid dropwise to acidify the mixture to a pH of approximately 2. A white precipitate of this compound should form.

-

Continue stirring the mixture in the ice bath for another 30 minutes to ensure complete precipitation.

-

-

Purification and Drying:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold deionized water to remove any remaining salts.

-

For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

-

Dry the purified product under vacuum to a constant weight.

-

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physical Properties

| Property | Expected Value |

| Appearance | Off-white to white crystalline solid[6][7] |

| Melting Point | 87-91 °C[6][8][9] |

| Molecular Formula | C₈H₇FO₃[6][9] |

| Molecular Weight | 170.14 g/mol [6][8] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, and the carboxylic acid proton. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show the expected number of carbon signals, including the carbonyl carbon of the carboxylic acid, the aromatic carbons (with C-F coupling), and the methoxy carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) and a strong absorption for the C=O stretch of the carbonyl group (around 1700 cm⁻¹).

Safety and Handling

It is crucial to adhere to standard laboratory safety procedures when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[10]

-

Handling Reagents:

-

Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated area.

-

Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Use in a fume hood.

-

Methyl 5-fluoro-2-methoxybenzoate and this compound: May cause skin, eye, and respiratory irritation.[7][8][10] Avoid inhalation of dust and contact with skin and eyes.[7][11]

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and national regulations.[7][11]

First Aid Measures

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] If irritation persists, seek medical attention.[11]

-

Eye Contact: Rinse cautiously with water for several minutes.[7][11] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

-

Inhalation: Move the person to fresh air. If you feel unwell, call a poison center or doctor.[7][11]

-

Ingestion: Rinse mouth with water. Seek medical advice if you feel unwell.[11]

Conclusion

The saponification of methyl 5-fluoro-2-methoxybenzoate is a reliable and high-yielding method for the synthesis of this compound, a key intermediate in the development of pharmaceuticals. By understanding the underlying chemical principles and adhering to a well-defined experimental protocol and safety guidelines, researchers can efficiently produce this valuable compound for further synthetic applications. The analytical techniques outlined in this guide are essential for verifying the structure and purity of the final product, ensuring its suitability for use in drug discovery and development programs.

References

- 1. ossila.com [ossila.com]

- 2. 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer | Enanti [enantilabs.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound 97 394-04-7 [sigmaaldrich.com]

- 9. This compound | 394-04-7 | INDOFINE Chemical Company [indofinechemical.com]

- 10. echemi.com [echemi.com]

- 11. downloads.ossila.com [downloads.ossila.com]

Sourcing 5-Fluoro-2-methoxybenzoic Acid: A Technical Guide for Researchers

For scientists and professionals engaged in drug discovery and development, the reliable procurement of high-purity chemical intermediates is a critical, yet often challenging, aspect of the research workflow. This guide provides an in-depth technical overview of 5-Fluoro-2-methoxybenzoic acid (CAS No. 394-04-7), a key building block in the synthesis of various pharmaceuticals. We will explore its applications, outline key quality considerations, and provide a comparative analysis of commercial suppliers to aid in making informed purchasing decisions.

Introduction to this compound

This compound is a fluorinated aromatic carboxylic acid that serves as a vital intermediate in organic synthesis. Its molecular structure, featuring a fluorine atom and a methoxy group on the benzoic acid core, imparts unique chemical properties that are leveraged in the development of complex, biologically active molecules.

Notably, this compound is a key starting material for the synthesis of Pirtobrutinib, a treatment for mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[1] Its utility extends to the synthesis of other novel therapeutic agents, making it a compound of significant interest in medicinal chemistry.[2][3]

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound for research purposes. The choice of supplier often depends on factors such as purity, available quantities, cost, and the availability of comprehensive analytical documentation like Certificates of Analysis (CoA) and Safety Data Sheets (SDS). Below is a comparative table of prominent suppliers.

| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight | Melting Point |

| Thermo Scientific (Alfa Aesar) | 97% | 1 g | 394-04-7 | C8H7FO3 | 170.14 g/mol | 86-90°C |

| Sigma-Aldrich | 97% | Varies | 394-04-7 | C8H7FO3 | 170.14 g/mol | 87-91°C |

| Enanti Labs | ≥ 98.0% | Bulk | 394-04-7 | C8H7FO3 | 170.14 g/mol | 87-91°C |

| CymitQuimica | 98% | 1g - 500g | 394-04-7 | C8H7FO3 | 170.14 g/mol | Not specified |

| SynQuest Laboratories | Not specified | Inquire | 394-04-7 | C8H7FO3 | 170.14 g/mol | Not specified |

| BLD Pharm | Not specified | Varies | 394-04-7 | Not specified | Not specified | Not specified |

Quality Control: Ensuring Purity and Identity

Given its role as a precursor in pharmaceutical synthesis, verifying the purity and identity of this compound is paramount. Impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. A robust quality control (QC) workflow is essential.

Experimental Protocol: Purity and Identity Verification by UHPLC-MS/MS

This protocol outlines a reliable method for the analysis of this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the accurate quantification of the target compound and the detection of potential impurities.[4]

Materials and Reagents:

-

This compound sample

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Volumetric flasks, pipettes, and vials

Instrumentation:

-

UHPLC system (e.g., PerkinElmer UHPLC System)[4]

-

Tandem mass spectrometer (e.g., PerkinElmer QSight® 220 MS/MS)[4]

-

C18 reverse-phase column

Procedure:

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to a final volume of 10 mL to create a 1 mg/mL stock solution.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Preparation:

-

Prepare a sample solution of the procured this compound at a concentration of 10 µg/mL in a 1:1 acetonitrile/water mixture.

-

-

UHPLC Method:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with 95% A, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

MS/MS Method:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor Ion (Q1): m/z 169.0 (corresponding to [M-H]⁻)

-

Product Ions (Q3): Monitor for characteristic fragment ions (to be determined by infusion of the standard).

-

Source Parameters: Optimize drying gas flow, nebulizer pressure, and source temperature according to the instrument manufacturer's recommendations.

-

-

Data Analysis:

-

Generate a calibration curve from the standard solutions.

-

Quantify the concentration of this compound in the sample.

-

Analyze the chromatogram for the presence of any impurity peaks.

-

Workflow Visualization

The following diagram illustrates the key steps in the quality control workflow for this compound.

References

The Analytical Scientist's Guide to Purity Analysis of 5-Fluoro-2-methoxybenzoic Acid

This in-depth technical guide provides a comprehensive framework for the purity analysis of 5-Fluoro-2-methoxybenzoic acid, a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] For researchers, scientists, and drug development professionals, ensuring the purity of this starting material is paramount to the safety, efficacy, and reproducibility of the final product. This document moves beyond a simple recitation of methods to provide a detailed rationale for the analytical strategies employed, grounded in the potential impurity profile derived from its synthetic routes.

The Criticality of Purity: Understanding the "Why"

This compound is a versatile intermediate used in the synthesis of a range of biologically active molecules.[1] The presence of impurities, even in trace amounts, can have significant consequences, including:

-

Altered Pharmacological Profile: Impurities may possess their own biological activity, leading to unintended side effects or reduced efficacy of the final active pharmaceutical ingredient (API).

-

Toxicity: Some process-related impurities can be toxic or genotoxic, posing a direct risk to patient safety.

-

Manufacturing Inefficiencies: Impurities can interfere with downstream reactions, leading to lower yields, purification challenges, and batch-to-batch variability.

Therefore, a robust analytical strategy to identify and quantify impurities is not merely a quality control measure but a cornerstone of a successful and safe drug development program.

Anticipating the Unwanted: A Synthesis-Based Approach to Impurity Profiling

A thorough understanding of the synthetic pathway is the most powerful tool for predicting potential impurities. A common and efficient route to this compound involves the ortho-lithiation of 4-fluoroanisole followed by carboxylation.

Based on this synthesis, we can anticipate the following potential impurities:

| Impurity Class | Specific Examples | Rationale for Formation |

| Starting Materials | 4-Fluoroanisole | Incomplete reaction or inefficient purification. |

| Isomeric Impurities | 2-Fluoro-6-methoxybenzoic acid, 3-Fluoro-2-methoxybenzoic acid | Incomplete ortho-selectivity during the lithiation step. While the methoxy group is a strong ortho-directing group, minor amounts of other isomers can form. |

| Process-Related Impurities | Benzoic acid, 2-Methoxybenzoic acid, 5-Fluorosalicylic acid (de-methylation) | Introduction of moisture during the reaction can quench the organolithium intermediate, leading to the formation of the starting material. Subsequent reactions could lead to other benzoic acid derivatives. De-methylation can occur under harsh acidic or basic conditions. |

| Reagent-Related Impurities | n-Butylbenzene, Octane | Byproducts from the use of n-butyllithium. |

The Analytical Toolbox: A Multi-Modal Approach to Purity Determination

No single analytical technique is sufficient to fully characterize the purity of a compound. A combination of chromatographic and spectroscopic methods is essential for a comprehensive analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the primary technique for quantifying the purity of this compound and detecting non-volatile impurities. A well-developed reversed-phase HPLC (RP-HPLC) method can separate the target compound from its starting materials, isomers, and other process-related impurities.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient elution is recommended to ensure separation of early and late-eluting impurities.

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: 0.1% Formic acid in Acetonitrile

-

-

Gradient Program:

-

0-2 min: 20% B

-

2-15 min: 20% to 80% B

-

15-18 min: 80% B

-

18-20 min: 80% to 20% B

-

20-25 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm and 275 nm (A diode array detector is recommended for peak purity analysis).

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.

Causality Behind Experimental Choices:

-

C18 Column: The non-polar nature of the C18 stationary phase provides good retention for the aromatic ring of the analyte and its potential impurities.

-

Acidified Mobile Phase: The addition of formic acid suppresses the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.[2]

-

Gradient Elution: This allows for the effective separation of impurities with a wide range of polarities.

-

Dual Wavelength Detection: Monitoring at two wavelengths can help in identifying co-eluting peaks and provides a more comprehensive impurity profile.

Gas Chromatography (GC): Targeting Volatile Impurities

GC, particularly when coupled with a mass spectrometer (GC-MS), is an excellent technique for identifying and quantifying volatile and semi-volatile impurities, such as residual starting materials and reagent-related byproducts. Due to the low volatility of benzoic acids, derivatization is often required.

-

Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Derivatization Procedure:

-

Accurately weigh approximately 1 mg of the sample into a vial.

-

Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70 °C for 30 minutes.

-

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp to 280 °C at 15 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

Injector Temperature: 250 °C

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

Causality Behind Experimental Choices:

-

BSTFA Derivatization: This silylating agent converts the acidic proton of the carboxylic acid into a less polar and more volatile trimethylsilyl (TMS) ester, making the compound suitable for GC analysis.

-

DB-5ms Column: This column provides good separation for a wide range of compounds with varying polarities.

-

Temperature Program: The ramped temperature program ensures the elution of both low-boiling and higher-boiling point impurities.

-

Mass Spectrometry Detection: Provides structural information for impurity identification through fragmentation patterns. The fragmentation of methoxybenzoic acid derivatives often involves the loss of the methoxy group and the carboxyl group.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural elucidation of the main component and its impurities. Both ¹H and ¹³C NMR should be employed.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts and coupling patterns provide a wealth of structural information.

-

Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts and Multiplicities:

-

~12.9 ppm (s, 1H): Carboxylic acid proton. The chemical shift can vary depending on concentration and solvent.

-

~7.5-7.2 ppm (m, 3H): Aromatic protons. The fluorine atom will cause additional splitting (coupling). The proton ortho to the carboxyl group will likely be the most downfield. The proton ortho to the fluorine will show a doublet of doublets due to coupling with the adjacent proton and the fluorine.

-

~3.8 ppm (s, 3H): Methoxy protons.

-

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

-

Expected ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts:

-

~166 ppm: Carboxylic acid carbon.

-

~160-110 ppm: Aromatic carbons. The carbon attached to the fluorine will show a large one-bond carbon-fluorine coupling constant. The other aromatic carbons will also show smaller couplings to the fluorine.

-

~56 ppm: Methoxy carbon.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it dissolves the analyte well and the acidic proton is readily observable.[5][6]

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of DMSO-d₆.

-

¹H NMR Acquisition:

-

A sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

-

A relaxation delay of at least 5 seconds to ensure accurate integration.

-

-

¹³C NMR Acquisition:

-

Proton-decoupled experiment.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Trustworthiness and Validation: Ensuring the Reliability of Your Data

The analytical methods used for purity analysis must be validated to ensure they are fit for their intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[5][7]

Key validation parameters include:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

By rigorously validating the analytical methods, researchers and drug developers can have a high degree of confidence in the purity data for this compound, ensuring the quality and safety of their final products.

Conclusion

The purity analysis of this compound is a critical step in the development of pharmaceuticals and other fine chemicals. A comprehensive analytical strategy, guided by an understanding of the compound's synthesis and potential impurities, is essential. The integrated use of HPLC, GC-MS, and NMR spectroscopy, coupled with rigorous method validation according to ICH guidelines, provides a robust framework for ensuring the quality, safety, and consistency of this important chemical intermediate. This in-depth approach empowers scientists to make informed decisions throughout the development lifecycle, ultimately contributing to the creation of safer and more effective products.

References

5-Fluoro-2-methoxybenzoic Acid: A Strategic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination and Methoxy Substitution

5-Fluoro-2-methoxybenzoic acid (CAS No: 394-04-7) is a substituted aromatic carboxylic acid that has gained significant traction as a valuable intermediate in the synthesis of complex organic molecules.[1] Its utility stems from the unique interplay of its three functional groups: the carboxylic acid, the methoxy group, and the fluorine atom. The presence of a fluorine atom can significantly alter the pharmacokinetic and metabolic properties of a molecule, often leading to enhanced biological activity and metabolic stability.[2] The methoxy group, an electron-donating group, influences the regioselectivity of further chemical transformations on the aromatic ring. The carboxylic acid moiety serves as a versatile handle for a wide array of chemical manipulations, most notably amide bond formation.

This guide will explore how the strategic placement of these functional groups makes this compound a powerful tool for medicinal chemists and process development scientists.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in any synthetic endeavor.

| Property | Value | Reference |

| Molecular Formula | C8H7FO3 | |

| Molecular Weight | 170.14 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [3][4] |

| Melting Point | 86 - 91 °C | [4][5][6][7] |

| Solubility | Insoluble in water | [6] |

| CAS Number | 394-04-7 |

Safety Information: this compound is classified as an irritant, causing skin and serious eye irritation.[8] It may also cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should be worn when handling this compound.[9] It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[4][8] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[8] Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen fluoride.[4]

The Synthetic Versatility of this compound

The reactivity of this compound is governed by its three key functional groups. The interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atom and carboxylic acid group dictates the regioselectivity of electrophilic aromatic substitution reactions. The carboxylic acid itself is a prime site for transformations into a multitude of other functional groups.

Caption: Key reactive sites of this compound.

Amide Bond Formation: A Gateway to Bioactive Molecules

The most prevalent reaction involving this compound is the formation of an amide bond.[10] This transformation is fundamental in medicinal chemistry for linking molecular fragments and is often a key step in the synthesis of active pharmaceutical ingredients (APIs).

The general mechanism for amide bond formation involves the activation of the carboxylic acid, making it more susceptible to nucleophilic attack by an amine. This is typically achieved using a coupling reagent.[10]

Caption: General workflow for amide bond formation.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol provides a robust method for the coupling of this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient coupling reagent.[11]

Materials:

-

This compound

-

Amine (primary or secondary)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate or other suitable extraction solvent

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.0-1.2 eq) and HATU (1.1-1.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add DIPEA or TEA (2.0-3.0 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Causality Behind Experimental Choices:

-

HATU: Chosen for its high efficiency and ability to suppress racemization in chiral substrates.

-

DIPEA/TEA: A non-nucleophilic base is required to deprotonate the carboxylic acid and the amine hydrochloride salt (if used), facilitating the coupling reaction without competing as a nucleophile.[11]

-

Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction without interfering with the reactive intermediates.[12]

-

Aqueous Work-up: The washing steps are crucial to remove unreacted starting materials, coupling agent byproducts, and the base.

Electrophilic Aromatic Substitution: Tailoring the Aromatic Core

The aromatic ring of this compound can undergo electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of additional functional groups.[13] The regiochemical outcome of these reactions is directed by the existing substituents. The methoxy group is a strong activating group and an ortho, para-director, while the carboxylic acid and fluorine are deactivating groups.[14] The directing effects of the methoxy group typically dominate, leading to substitution primarily at the positions ortho and para to it.

Caption: Regioselectivity in electrophilic aromatic substitution.

Experimental Protocol: Nitration of this compound

This protocol describes a representative electrophilic aromatic substitution reaction.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H2SO4)

-

Concentrated Nitric Acid (HNO3)

-

Ice

Procedure:

-

Carefully add this compound to a flask containing concentrated sulfuric acid, keeping the temperature below 10 °C with an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Stir the reaction at 0-10 °C for 1-3 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the nitrated product.

Causality Behind Experimental Choices:

-

H2SO4/HNO3: This mixture generates the highly electrophilic nitronium ion (NO2+), which is the active electrophile in the reaction.[15]

-

Low Temperature: Nitration is an exothermic reaction, and maintaining a low temperature is crucial to prevent over-reaction and the formation of byproducts.

Application in Drug Discovery and Development: The Case of Pirtobrutinib and Vilazodone

The utility of this compound as a building block is exemplified by its use in the synthesis of important pharmaceutical agents.

Pirtobrutinib: this compound is a key starting material in the synthesis of Pirtobrutinib, a drug used to treat mantle cell lymphoma and chronic lymphocytic leukemia.[3]

Vilazodone: While not a direct precursor, derivatives of fluorinated methoxybenzoic acids are structurally related to key intermediates in some synthetic routes of Vilazodone, an antidepressant.[16][17][18][19][20] The synthesis of such complex molecules often relies on the predictable reactivity of well-designed building blocks.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of functional groups provides a powerful platform for the construction of complex molecules with desirable biological properties. The ability to readily form amide bonds and undergo regioselective electrophilic aromatic substitution makes it an indispensable tool for researchers in drug discovery and development. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for unlocking its full synthetic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ossila.com [ossila.com]

- 3. 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer | Enanti [enantilabs.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 394-04-7 | INDOFINE Chemical Company [indofinechemical.com]

- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound | CAS#:394-04-7 | Chemsrc [chemsrc.com]

- 8. echemi.com [echemi.com]

- 9. downloads.ossila.com [downloads.ossila.com]

- 10. hepatochem.com [hepatochem.com]

- 11. benchchem.com [benchchem.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. employees.oneonta.edu [employees.oneonta.edu]

- 16. Scale-Up Synthesis of Antidepressant Drug Vilazodone | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatility of 5-Fluoro-2-methoxybenzoic Acid: A Technical Guide for Medicinal Chemists

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the successful development of novel therapeutics. 5-Fluoro-2-methoxybenzoic acid has emerged as a significant player in this arena, offering a unique combination of physicochemical properties that make it an attractive starting point for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of the potential applications of this compound, offering insights into its role as a key intermediate and privileged scaffold in modern drug discovery.

The structural features of this compound, namely the electron-withdrawing fluorine atom and the electron-donating methoxy group on the phenyl ring, create a unique electronic environment that influences its reactivity and interactions with biological targets. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pKa of the carboxylic acid, while the methoxy group can participate in hydrogen bonding and influence molecular conformation. This guide will delve into specific examples of how these properties have been harnessed to create potent inhibitors for a variety of disease targets.

| Property | Value | Reference |

| Molecular Formula | C8H7FO3 | [1] |

| Molecular Weight | 170.14 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 87-91 °C | [1][2] |

| Solubility | Insoluble in water | [2] |

Application I: A Cornerstone in the Synthesis of Pirtobrutinib, a Potent BTK Inhibitor

One of the most prominent applications of this compound is its role as a key starting material in the synthesis of Pirtobrutinib (Jaypirca™).[1] Pirtobrutinib is a highly selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of adult patients with relapsed or refractory mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL).[1]

The Strategic Importance of the 5-Fluoro-2-methoxybenzoyl Moiety